1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-4(2-5)6-3-7-8;;/h3H,2,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRDSSALKDZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Key Intermediate: (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride begins with the preparation of its free amine hydrochloride salt intermediate.
- Starting Material: H-1,2,4-triazole (compound 9)
- Reaction Conditions: Stirring in 25% aqueous ammonia at 80 °C overnight in a sealed tube.
- Workup: The reaction mixture is cooled, evaporated under reduced pressure, and co-distilled with ethanol.
- Product: (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (compound 10)
- Yield: 90%
- Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy matching literature values.
| Parameter | Details |
|---|---|
| Starting Material | H-1,2,4-triazole (1.0 g, 7.60 mmol) |
| Reagent | 25% aqueous ammonia (10 mL) |
| Temperature | 80 °C |
| Time | Overnight |
| Product | (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride |
| Yield | 90% |
| Characterization | ^1H NMR (DMSO-d6, 600 MHz): δ 8.63 (s, 3H), 8.56 (s, 1H), 4.03 (s, 2H), 3.87 (s, 3H) |
Conversion to 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole
This intermediate is crucial for further cyclization steps.
- Starting Material: (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (compound 10)
- Reagents: Triethylamine (TEA), bis(trichloromethyl)carbonate (BTC)
- Solvent: Dichloromethane (DCM)
- Conditions: Stirring at 0 °C; TEA added first, then BTC added slowly.
- Time: 30 minutes stirring after BTC addition.
- Product: 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole (compound 11)
- Use: Product used directly in next step without purification.
| Parameter | Details |
|---|---|
| Starting Material | Compound 10 (100 mg, 0.673 mmol) |
| Reagents | TEA (218 mg, 2.15 mmol), BTC (66 mg, 0.222 mmol) |
| Solvent | DCM (2 mL) |
| Temperature | 0 °C |
| Time | 30 minutes |
| Product | 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole |
| Purification | None (used directly) |
Cyclization to Form 6-(Ethylthio)-3-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-1,3,5-triazine-2,4(1H,3H)-dione
This step involves the reaction of the isocyanate intermediate with S-ethylisothiourea hydrobromide.
- Starting Materials: Compound 11 and S-ethylisothiourea hydrobromide (compound 3)
- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions: Stirring at room temperature to 110 °C
- Yield: High yield with optimized conditions confirmed by mass spectrometry (m/z calcd 243.1023, found 243.1029)
| Parameter | Details |
|---|---|
| Starting Materials | Compound 11 (0.673 mmol), S-ethylisothiourea hydrobromide (0.639 mmol) |
| Base | DBU (0.707 mmol) |
| Solvent | DMF (2 mL) |
| Temperature | Room temperature to 110 °C |
| Product | Compound 12 (triazine derivative) |
| Yield | Not specified, high yield |
Four-Step Telescoped Process for Synthesis of N1, N3-Disubstituted 1,3,5-Triazone
This process integrates the above steps into a telescoped sequence, improving overall yield and efficiency.
- Sequence: Starting from S-ethylisothiourea hydrobromide, sequential addition of CDI and DIPEA in DMF, heating from room temperature to 110 °C, followed by addition of K2CO3.
- Yield: 53% overall yield on gram scale, nearly double the original method's 28%.
- Advantages: Atom-economical, convenient, environmentally friendly.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Step 1 | S-ethylisothiourea hydrobromide + CDI + DIPEA in DMF, r.t. to 110 °C | Intermediate formed |
| Step 2 | Addition of K2CO3 | Final product obtained |
| Overall Yield | 53% | Improved over original 28% |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ammoniation of H-1,2,4-triazole | 25% aqueous ammonia | 80 °C, overnight | 90 | Produces amine hydrochloride salt |
| Isocyanate formation | TEA, bis(trichloromethyl)carbonate | 0 °C, 30 min | Not isolated | Intermediate used directly |
| Cyclization with S-ethylisothiourea | DBU, DMF | r.t. to 110 °C | High | Produces triazine derivative |
| CDI strategy | CDI, DIPEA, DMF | 110 °C, 3 h | 80 | Improved yield, purified by chromatography |
| Four-step telescoped process | CDI, DIPEA, K2CO3, DMF | r.t. to 110 °C | 53 | Telescoped, gram scale, environmentally friendly |
Research Findings and Analysis
- The ammoniation step is highly efficient, yielding the key amine intermediate as a hydrochloride salt in 90% yield, confirmed by NMR data consistent with literature.
- The isocyanate intermediate is generated under mild conditions using bis(trichloromethyl)carbonate and triethylamine at 0 °C, facilitating subsequent cyclization without isolation.
- Cyclization with S-ethylisothiourea hydrobromide in DMF with DBU base yields the triazine ring system, a crucial scaffold in the target molecule synthesis.
- The CDI strategy offers a significant improvement in yield (80%) and process convenience, avoiding harsher conditions and enabling better atom economy.
- The four-step telescoped process, integrating these steps, nearly doubles the overall yield to 53% compared to the original 28%, demonstrating enhanced synthetic efficiency and scalability.
- Use of bases such as K2CO3 and DIPEA is critical for optimizing alkylation and cyclization steps.
- Solvent choice, particularly DMF, impacts solubility and reaction efficiency positively.
- The process is environmentally friendly and suitable for gram-scale synthesis, indicating potential for industrial application.
Chemical Reactions Analysis
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Preparation Methods
The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. This process can be optimized for higher yields and purity through various synthetic routes.
Chemistry
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is widely used as a building block in organic synthesis. Its applications include:
- Click Chemistry : The compound can participate in cycloaddition reactions, facilitating the formation of complex molecules.
- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceutical agents due to its ability to form stable complexes with biological targets.
Biology
In biological research, this compound has several notable applications:
- Enzyme Inhibition Studies : It is utilized to study enzyme inhibition mechanisms and interactions with specific molecular targets.
- Antimicrobial Activity : Exhibiting significant antimicrobial properties, it has been investigated for its efficacy against various bacterial strains. Research indicates that derivatives of triazole can have minimum inhibitory concentration (MIC) values as low as 8 µM against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Triazole Derivative A | S. aureus | 8 |
| Triazole Derivative B | E. coli | 4 |
| This compound | G+ Strains | <10 |
Industry
In industrial applications, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is employed in:
- Polymer Production : It is used in synthesizing polymers with unique properties.
- Corrosion Inhibition : The compound acts as a corrosion inhibitor in various industrial settings.
Research has shown that this compound exhibits significant biological activity:
- Antimicrobial and Antifungal Properties : The triazole structure is known for diverse biological interactions, making it effective against a range of microorganisms.
Antimicrobial Research
A study focused on the antimicrobial properties of triazole derivatives demonstrated that compounds similar to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride showed promising results against various pathogens. The findings indicated that these compounds could serve as potential candidates for developing new antimicrobial agents.
Cancer Treatment Exploration
Research has also explored the use of triazole derivatives in cancer treatment. A study highlighted the synthesis of compounds designed as hybrids targeting microtubule dynamics in breast cancer cells. These compounds exhibited significant antiproliferative effects and induced apoptosis in cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes the compound effective in inhibiting the growth of microorganisms and in modulating biochemical processes .
Comparison with Similar Compounds
Heterocyclic Core Variations
Substituent Effects
Salt Form Impact
- Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (e.g., 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride) generally exhibit higher aqueous solubility compared to monohydrochloride analogs like (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride .
Biological Activity
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This compound, with the molecular formula and a molecular weight of 185.06 g/mol, is recognized for its potential as an antimicrobial and antifungal agent due to its triazole structure, which is known for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and disrupting biological pathways. This mechanism makes it effective against a range of microorganisms.
Biological Activity Overview
The following table summarizes the primary biological activities associated with 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi. Inhibits growth by interfering with cell wall synthesis or function. |
| Antifungal | Targets fungal pathogens by disrupting ergosterol biosynthesis, a key component of fungal cell membranes. |
| Enzyme Inhibition | Acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. |
| Coordination Chemistry | Functions as a ligand in coordination complexes, enhancing the reactivity of metal ions. |
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride in various applications:
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
- Fungal Inhibition :
-
Enzyme Interaction Studies :
- Investigations into its role as an enzyme inhibitor revealed that it competes effectively with substrate molecules for binding sites on target enzymes involved in nucleotide synthesis pathways. This property suggests potential applications in cancer therapeutics.
Comparative Analysis
To better understand the unique properties of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride, it is useful to compare it with similar triazole compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | Additional ethyl group | Enhanced binding affinity |
| 4-Amino-4H-1,2,4-triazole | Lacks methyl group | Varied reactivity; less effective as an antifungal |
| 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine | Presence of phenyl group | Increased specificity towards certain enzymes |
Q & A
Basic Question: What are the recommended synthetic routes and optimization strategies for preparing 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with a primary amine under reductive amination conditions (e.g., using sodium cyanoborohydride or hydrogen gas with a palladium catalyst). Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Optimization Tips:
- Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .
- Monitor pH during salt formation to avoid over-acidification, which may degrade the triazole ring .
- Purify intermediates via recrystallization or column chromatography to minimize byproducts .
Basic Question: How can researchers ensure purity and structural fidelity during characterization?
Methodological Answer:
Employ a multi-technique analytical workflow:
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted triazole precursors) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : Confirm the presence of the methyl group on the triazole ring (δ ~3.8–4.2 ppm for N–CH) and the methanamine protons (δ ~2.5–3.0 ppm). Compare with reference spectra from structurally analogous compounds .
- Elemental Analysis : Validate stoichiometry (CHNCl) with ≤0.3% deviation .
Advanced Question: What computational tools can predict reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways, such as triazole ring stability under acidic conditions. DFT calculations (B3LYP/6-31G*) can identify vulnerable protonation sites .
- Molecular Dynamics (MD) : Simulate degradation kinetics in aqueous buffers to optimize storage conditions (e.g., pH 4–6, 4°C) .
- Machine Learning : Train models on existing triazole derivatives to predict solubility and compatibility with common reagents (e.g., DCC, EDC) .
Advanced Question: How should researchers address contradictory data in pharmacological assays involving this compound?
Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Mitigation strategies include:
- Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines (e.g., HEK293, HepG2) to isolate compound-specific effects .
- Solvent Controls : Replace DMSO with saline or PEG-400 to rule out solvent-induced cytotoxicity .
- Metabolite Screening : Use LC-MS/MS to identify degradation products that may confound bioactivity results .
Basic Question: What safety protocols are critical for handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
- Spill Management : Absorb spills with inert materials (vermiculite, sand) and neutralize with sodium bicarbonate before disposal .
- Storage : Store in airtight glass containers at 2–8°C, away from oxidizers and moisture .
Advanced Question: What strategies optimize catalytic efficiency in reactions involving this compound as a ligand or intermediate?
Methodological Answer:
- Ligand Design : Modify the methanamine moiety to enhance metal coordination (e.g., introducing electron-donating groups). Screen via high-throughput robotic platforms .
- Solvent Optimization : Test ionic liquids (e.g., [BMIM][PF]) to stabilize transition states and improve yields .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates and identify rate-limiting steps .
Advanced Question: How can researchers validate ecological impact during disposal or accidental release?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess mineralization in activated sludge .
- Toxicity Profiling : Perform Daphnia magna acute toxicity tests (EC determination) and algal growth inhibition assays .
- Adsorption Studies : Measure soil mobility via batch experiments with humic acid-coated silica to model environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
